The Synthesis of N,N'-Dimethylsulfamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
The Synthesis of N,N'-Dimethylsulfamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of Synthetic Strategies, Mechanistic Insights, and Practical Considerations
N,N'-Dimethylsulfamide, a structurally simple yet synthetically significant molecule, plays a crucial role as a versatile building block in the development of novel pharmaceutical and agrochemical agents. Its unique chemical properties and reactivity make it a valuable intermediate for introducing the dimethylsulfamoyl moiety into more complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthesis protocols for N,N'-Dimethylsulfamide, offering a detailed examination of the underlying chemical principles, practical experimental procedures, and critical process parameters.
Introduction: The Significance of N,N'-Dimethylsulfamide
N,N'-Dimethylsulfamide (DMS), also known as N,N-dimethylsulfuric diamide, is a member of the sulfamide class of organic compounds. While it has found some use as an industrial solvent and is a known degradation product of the fungicide tolylfluanide, its primary importance in the context of research and development lies in its utility as a synthetic intermediate.[1] The incorporation of the sulfamide group can significantly modulate the physicochemical and biological properties of a molecule, including its solubility, metabolic stability, and target-binding affinity.
This guide will focus on the most prevalent and efficient methods for the laboratory-scale synthesis of N,N'-Dimethylsulfamide, providing the necessary detail for researchers to replicate and adapt these protocols for their specific needs.
Physicochemical Properties of N,N'-Dimethylsulfamide
A thorough understanding of the physical and chemical properties of N,N'-Dimethylsulfamide is essential for its synthesis, purification, and handling.
| Property | Value | Source |
| CAS Number | 3984-14-3 | [1] |
| Molecular Formula | C₂H₈N₂O₂S | [1] |
| Molecular Weight | 124.16 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 95-96 °C | [1] |
| Boiling Point | 216.9 ± 23.0 °C (Predicted) | [1] |
| Solubility | Slightly soluble in acetone, DMSO, and methanol | [1] |
Synthesis Protocol 1: From N,N-Dimethylsulfamoyl Chloride and Ammonia
This is the most direct and high-yielding method for the preparation of N,N'-Dimethylsulfamide. The reaction involves the nucleophilic substitution of the chloride atom in N,N-dimethylsulfamoyl chloride by ammonia.
Reaction Mechanism
The synthesis proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride. This is followed by the expulsion of the chloride leaving group, resulting in the formation of N,N'-Dimethylsulfamide and ammonium chloride as a byproduct. The use of excess ammonia ensures the reaction goes to completion and neutralizes the hydrogen chloride formed.
Caption: Synthesis of N,N'-Dimethylsulfamide from N,N-Dimethylsulfamoyl Chloride.
Experimental Protocol
The following protocol is adapted from a general procedure for the synthesis of N,N-dimethylsulfonamide.[1]
Materials:
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N,N-Dimethylsulfamoyl chloride (1.0 eq)
-
7 N Ammonia in methanol (approx. 15 eq)
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Dichloromethane (DCM)
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Methanol
Equipment:
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Sealed autoclave or a pressure-rated reaction vessel
-
Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
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In a sealed autoclave, combine N,N-dimethylsulfamoyl chloride (e.g., 6.96 mmol, 0.748 mL) with a 7 N solution of ammonia in methanol (e.g., 104 mmol, 14.92 mL).[1]
-
Seal the vessel and heat the reaction mixture to 60°C with stirring for 16 hours.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully vent the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent by evaporation under reduced pressure using a rotary evaporator.[1]
-
Suspend the resulting solid in dichloromethane (DCM).[1]
-
Filter the solid using a Buchner funnel and wash it with additional DCM.[1]
-
Dry the collected solid under reduced pressure to obtain N,N'-Dimethylsulfamide.[1]
Yield and Purity:
This method is reported to produce N,N'-Dimethylsulfamide in high yield, typically around 98%.[1] The product can often be used in subsequent steps without further purification.[1]
Characterization:
The identity and purity of the synthesized N,N'-Dimethylsulfamide can be confirmed by various analytical techniques, including:
Alternative Synthetic Route: Alkylation of Sulfamide
An alternative approach to N,N'-Dimethylsulfamide involves the direct methylation of the parent compound, sulfamide. This method avoids the use of the moisture-sensitive N,N-dimethylsulfamoyl chloride.
General Reaction Principle
The reaction proceeds by the deprotonation of one or both of the acidic N-H protons of sulfamide by a suitable base, followed by nucleophilic attack of the resulting anion on a methylating agent, such as dimethyl sulfate. The degree of methylation (mono- or di-methylation) can be controlled by the stoichiometry of the reagents and the reaction conditions.
Caption: General scheme for the synthesis of N,N'-Dimethylsulfamide via alkylation of sulfamide.
While specific, detailed protocols for the synthesis of N,N'-Dimethylsulfamide via this method are not as readily available in the literature, the general principles of N-alkylation of sulfonamides are well-established. The reaction typically requires a strong base to deprotonate the weakly acidic sulfonamide protons.
Comparison of Synthesis Protocols
| Feature | Protocol 1: From N,N-Dimethylsulfamoyl Chloride | Protocol 2: Alkylation of Sulfamide (General) |
| Starting Materials | N,N-Dimethylsulfamoyl chloride, Ammonia | Sulfamide, Methylating agent (e.g., Dimethyl sulfate) |
| Key Reagents | Ammonia in methanol | Strong base (e.g., NaH, K₂CO₃) |
| Reaction Conditions | 60°C, 16 hours, sealed vessel | Varies depending on base and methylating agent |
| Reported Yield | ~98%[1] | Potentially lower and less selective |
| Advantages | High yield, clean reaction | Avoids moisture-sensitive sulfamoyl chloride |
| Disadvantages | Requires handling of a pressure vessel and a moisture-sensitive starting material | Potential for over-methylation and side reactions, requires a strong base |
Purification and Characterization
For most applications, the N,N'-Dimethylsulfamide synthesized via Protocol 1 is of sufficient purity. However, if further purification is required, recrystallization is a suitable method. A common solvent system for similar compounds is an ethanol/water mixture.
The final product should be characterized to confirm its identity and purity. In addition to ¹H NMR and melting point analysis, other useful techniques include:
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¹³C NMR Spectroscopy
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Infrared (IR) Spectroscopy: To identify the characteristic S=O and N-H stretching frequencies.
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Mass Spectrometry: To confirm the molecular weight.
Conclusion
The synthesis of N,N'-Dimethylsulfamide is most effectively and efficiently achieved through the reaction of N,N-dimethylsulfamoyl chloride with ammonia. This method provides a high yield of the desired product with excellent purity. While the alkylation of sulfamide presents a viable alternative, it may require more extensive optimization to control the selectivity and achieve comparable yields. The detailed protocol and comparative analysis provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and utilize N,N'-Dimethylsulfamide in their research endeavors.
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